

# 6-Chloroimidazo[1,2-a]pyridine CAS number

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## Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-a]pyridine

Cat. No.: B040424

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## An In-Depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine

### Introduction

**6-Chloroimidazo[1,2-a]pyridine** is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the imidazo[1,2-a]pyridine scaffold, it serves as a crucial building block and key intermediate for the synthesis of a wide array of bioactive molecules.<sup>[1][2]</sup> The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.<sup>[3][4][5]</sup> This technical guide provides a comprehensive overview of **6-Chloroimidazo[1,2-a]pyridine**, including its physicochemical properties, synthesis protocols, biological applications, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

## Physicochemical and Structural Data

The fundamental properties of **6-Chloroimidazo[1,2-a]pyridine** are summarized below. This data is essential for its identification, handling, and application in experimental settings.

Property	Value	Reference
CAS Number	6188-25-6	<a href="#">[2]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	152.58 g/mol	<a href="#">[7]</a> <a href="#">[8]</a>
Appearance	Solid	<a href="#">[7]</a>
SMILES String	<chem>Clc1ccc2nccn2c1</chem>	<a href="#">[7]</a>
InChI Key	XQEGY CZJSVFGEE- UHFFFAOYSA-N	<a href="#">[7]</a>
MDL Number	MFCD05663807	<a href="#">[7]</a> <a href="#">[8]</a>
Storage Class	11 - Combustible Solids	<a href="#">[7]</a> <a href="#">[8]</a>

## Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various organic reactions. These methods offer flexibility in introducing different substituents to the heterocyclic core, enabling the creation of diverse chemical libraries for biological screening.

### Common Synthetic Strategies:

- **Multicomponent Reactions:** A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized using multicomponent coupling reactions, which are efficient for building molecular complexity in a single step.[\[9\]](#)
- **Groebke-Blackburn-Bienaymé Reaction (GBBR):** This one-pot three-component reaction is a greener alternative for synthesizing imidazo[1,2-a]pyridines and their derivatives.[\[10\]](#)
- **Copper-Catalyzed Synthesis:** A one-pot procedure using a copper catalyst and air as an oxidant allows for the construction of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[\[11\]](#)
- **Reaction with Chloroacetaldehyde:** A common and direct method involves the reaction of a substituted 2-aminopyridine with chloroacetaldehyde.[\[12\]](#)

Below is a representative experimental protocol for the synthesis of a substituted imidazo[1,2-a]pyridine, based on the reaction of 2-aminopyridine with an  $\alpha$ -haloketone, which is a foundational method.

#### Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines

Objective: To synthesize the imidazo[1,2-a]pyridine core via condensation and cyclization of a 2-aminopyridine derivative.

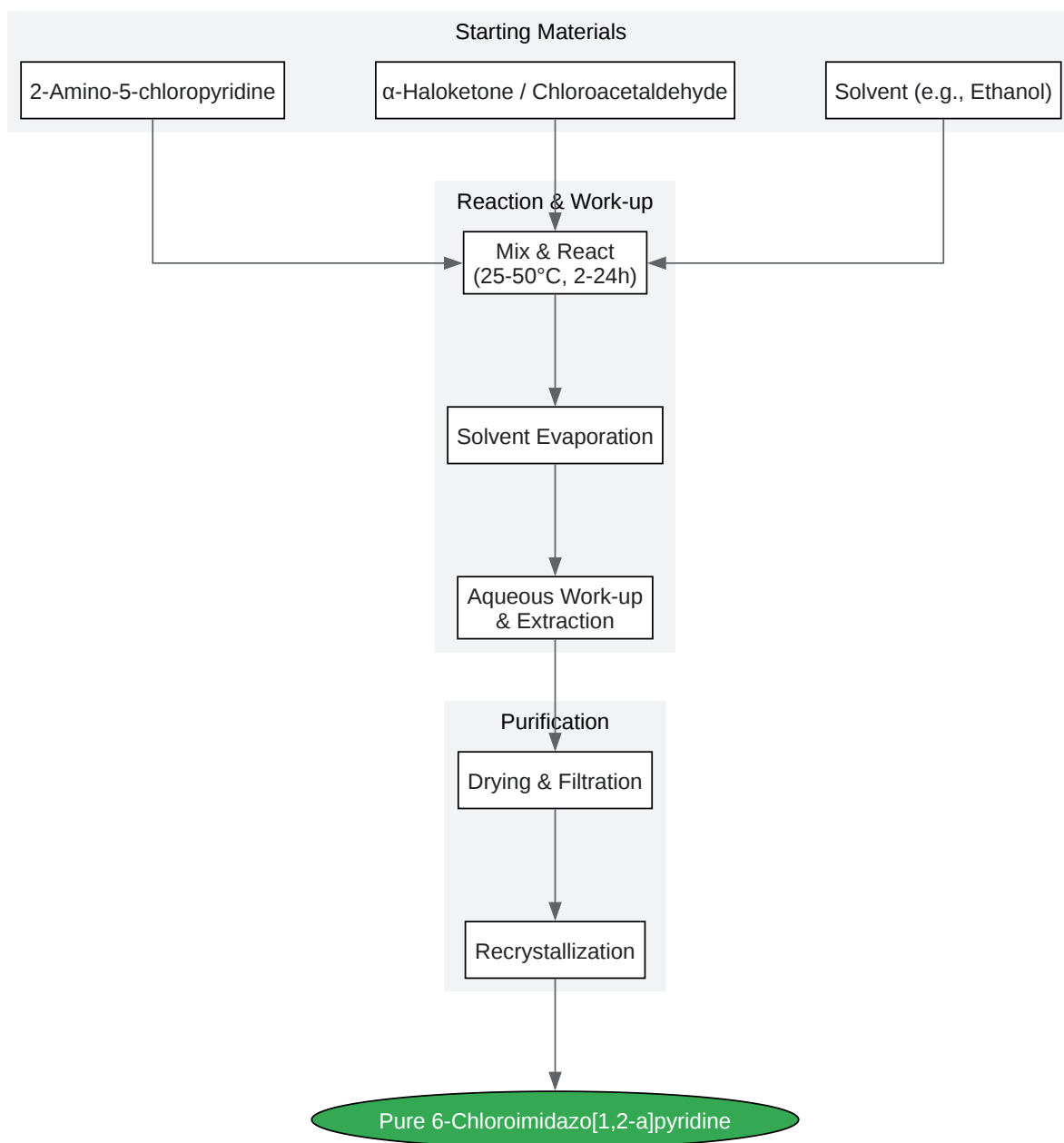
#### Materials:

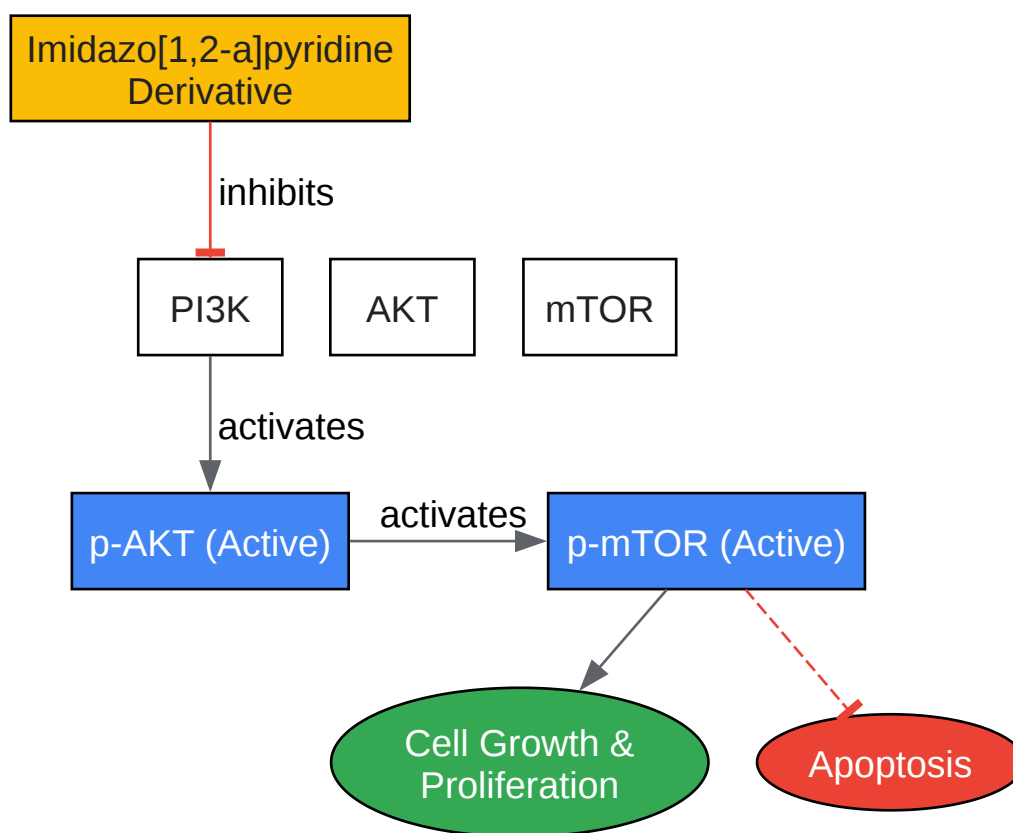
- Substituted 2-aminopyridine (e.g., 2-amino-5-chloropyridine for 6-chloro derivative) (1.0 eq)
- $\alpha$ -Bromoacetophenone or Chloroacetaldehyde (1.1 eq)
- Solvent (e.g., Ethanol, Methanol, or Water)
- Base (e.g., Sodium Bicarbonate or Potassium Carbonate)
- Ethyl Acetate
- Anhydrous Sodium Sulfate

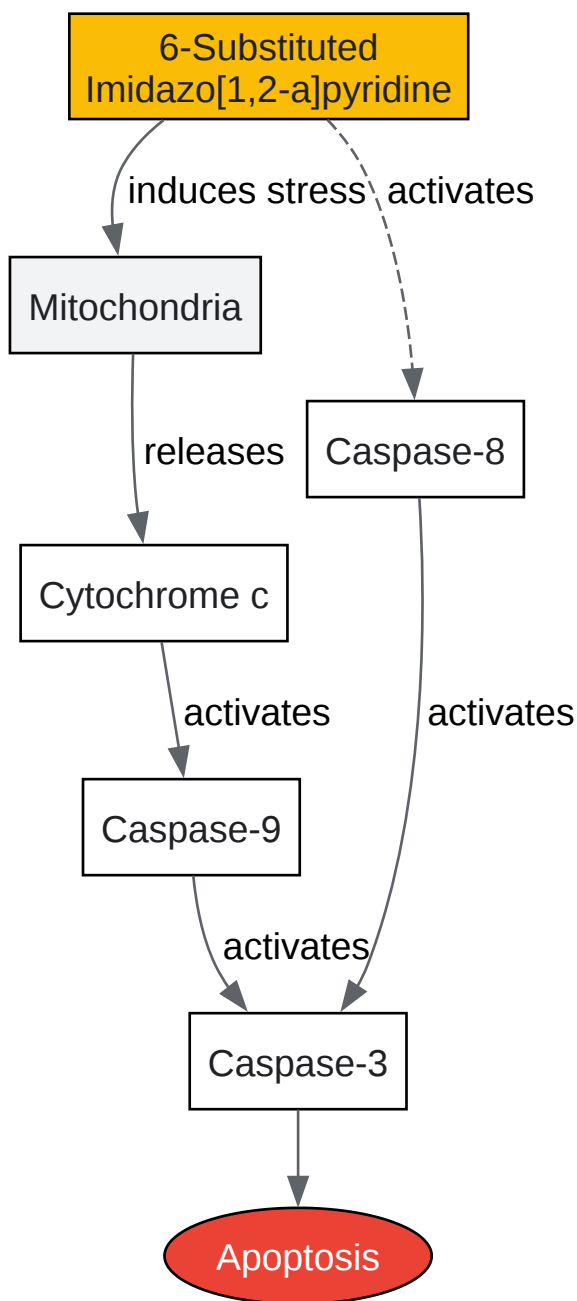
#### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine in the chosen solvent.
- Addition of Reagents: Add the  $\alpha$ -haloketone (e.g.,  $\alpha$ -bromoacetophenone) or chloroacetaldehyde solution to the flask. Add the base to neutralize the HBr or HCl formed during the reaction.
- Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 50 °C for 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [\[12\]](#)
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

- Extraction: Dissolve the residue in water and extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Isolation: Evaporate the solvent to obtain the crude product.
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure imidazo[1,2-a]pyridine derivative.[\[12\]](#)







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